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Compound of Interest

Compound Name:
3-(Bromomethyl)-1,2-

benzisoxazole

Cat. No.: B015218 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The benzisoxazole scaffold is a privileged heterocyclic structure that is a core

component of numerous biologically active compounds.[1][2] These compounds exhibit a wide

array of pharmacological activities, including antipsychotic, anticonvulsant, anticancer,

antimicrobial, and anti-inflammatory properties.[1][3][4] Notably, drugs like the atypical

antipsychotic Risperidone and the anticonvulsant Zonisamide feature the 1,2-benzisoxazole

moiety, highlighting its significance in medicinal chemistry.[1][5] This application note provides

detailed experimental protocols for the synthesis of novel benzisoxazole derivatives, methods

for their characterization, and a summary of their biological evaluation. Two primary synthetic

strategies are presented: a modern [3+2] cycloaddition reaction and a classical intramolecular

cyclization.

General Experimental Workflow
The overall process for synthesizing and verifying novel benzisoxazole compounds follows a

logical progression from synthesis to characterization and biological screening.
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Caption: General workflow for benzisoxazole synthesis and evaluation.
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Synthetic Strategy 1: [3+2] Cycloaddition of Nitrile
Oxides and Arynes
This modern approach provides a direct and versatile route to functionalized benzisoxazoles

under mild conditions.[4][6] The reaction involves the in situ generation of two highly reactive

intermediates, a nitrile oxide (from a chlorooxime) and an aryne (from an o-(trimethylsilyl)aryl

triflate), which then undergo a cycloaddition.[4]

Experimental Protocol: [3+2] Cycloaddition
Materials and Reagents:

o-(Trimethylsilyl)aryl triflate (Aryne precursor, 2.0 equiv)

Aldoxime hydrochloride (Nitrile oxide precursor)

Sodium hypochlorite (NaOCl) solution

Cesium fluoride (CsF) (4.0 equiv)

Acetonitrile (CH₃CN), anhydrous

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexanes

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask
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Magnetic stirrer and stir bar

Syringe pump

Reflux condenser

Standard glassware for work-up and purification

Rotary evaporator

Flash chromatography system

Procedure:

Preparation of Chlorooxime: Dissolve the aldoxime hydrochloride in DCM. Add NaOCl

solution dropwise at 0 °C and stir for 1 hour. Extract the chlorooxime with DCM, wash with

water and brine, dry over MgSO₄, and concentrate in vacuo. Use the crude chlorooxime

immediately in the next step.

Cycloaddition Reaction: To a flame-dried round-bottom flask under an inert atmosphere (N₂

or Ar), add the o-(trimethylsilyl)aryl triflate (2.0 equiv) and CsF (4.0 equiv) in anhydrous

acetonitrile.

Slow Addition: Dissolve the crude chlorooxime (1.0 equiv) in anhydrous acetonitrile. Using a

syringe pump, add the chlorooxime solution to the reaction mixture over a period of 2.5

hours at room temperature.[4] Slow addition is critical to maintain a low concentration of the

nitrile oxide relative to the aryne, which optimizes the yield.[4]

Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 12-16

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a

separatory funnel and extract with ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry

over anhydrous MgSO₄. Filter and concentrate the solvent using a rotary evaporator. Purify
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the crude product by flash column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to yield the pure benzisoxazole derivative.[7]

Data Presentation: Synthesis via [3+2] Cycloaddition
Table 1: Representative Yields for Substituted Benzisoxazoles

Entry
Aryne
Precursor
Substituent

Nitrile
Oxide
Substituent

Product Yield (%) Reference

1 H Phenyl

3-Phenyl-
1,2-
benzisoxaz
ole

90 [4]

2
4,5-

Dimethoxy
Phenyl

5,6-

Dimethoxy-3-

phenyl-1,2-

benzisoxazol

e

65 [4]

3 H

4-

Methoxyphen

yl

3-(4-

Methoxyphen

yl)-1,2-

benzisoxazol

e

83 [4]

| 4 | H | Thiophen-2-yl | 3-(Thiophen-2-yl)-1,2-benzisoxazole | 54 |[4] |

Synthetic Strategy 2: Intramolecular Cyclization of
o-Hydroxyaryl Ketoximes
This classical method involves the formation of an N-O bond to construct the isoxazole ring

from an ortho-hydroxyaryl imine or oxime.[8][9] It is a reliable method, particularly for specific

substitution patterns.
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Experimental Protocol: Intramolecular Cyclization
Materials and Reagents:

Substituted o-hydroxyacetophenone

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate (NaOAc) or Pyridine

Ethanol (EtOH)

A dehydrating agent/catalyst system (e.g., PPh₃/DDQ or anhydrous base)[9]

Hydrochloric acid (HCl)

Procedure:

Oxime Formation: In a round-bottom flask, dissolve the o-hydroxyacetophenone (1.0 equiv),

hydroxylamine hydrochloride (1.2 equiv), and sodium acetate (1.5 equiv) in aqueous ethanol.

Heating: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting

material is consumed.

Isolation of Oxime: Cool the reaction mixture to room temperature. Add cold water to

precipitate the crude oxime. Filter the solid, wash with cold water, and dry. The oxime can be

purified by recrystallization or used directly in the next step.

N-O Bond Formation (Cyclization): This step can be achieved via several methods. One

common approach is to treat an N-chloro derivative of the corresponding imine with a base

under anhydrous conditions.[6][8] A divergent pathway using NaOCl can lead to a

Beckmann-type rearrangement to form benzoxazoles instead.[6][8]

Purification: After the cyclization reaction is complete, perform an appropriate aqueous work-

up. The crude product is then purified by recrystallization or column chromatography to yield

the final benzisoxazole.
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Accurate spectroscopic characterization is essential to confirm the structure of newly

synthesized compounds.[10]

Protocol: Spectroscopic Analysis
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g.,

400 MHz).[7]

Mass Spectrometry (MS): Obtain a mass spectrum using a technique like electrospray

ionization (ESI) to confirm the molecular weight of the product.[7][11]

Infrared (IR) Spectroscopy: Record the IR spectrum using a KBr pellet or as a thin film to

identify characteristic functional groups.[7]

Data Presentation: Spectroscopic Data
Table 2: Typical Spectroscopic Data for a 3-Aryl-6-fluoro-1,2-benzisoxazole Derivative

Technique Data Assignment

¹H NMR (400 MHz, CDCl₃)
δ 8.09 (d, 2H), 7.78 (d, 2H),
7.64 (d, 1H), 7.26 (d, 1H),
7.05 (s, 1H)

Aromatic Protons

δ 2.54 (s, 3H)
Methyl Protons (if present on

substituent)

¹³C NMR (DMSO-d₆)

δ 173, 165.0, 151.4, 143.0,

140.5, 136.6, 131.9, 130.6,

129.0, 125.8, 125.3, 123.8,

108.8

Aromatic and Carbonyl

Carbons

IR (KBr, cm⁻¹) ~1620 cm⁻¹ C=N stretch

~1580, 1470 cm⁻¹ Aromatic C=C stretch

~1250 cm⁻¹ C-O stretch

MS (ESI) m/z = [M+H]⁺ Molecular Ion Peak
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Note: Data is representative and compiled from typical values.[11][12]

Biological Activity and Evaluation
Many benzisoxazole derivatives owe their therapeutic effects to interactions with specific

biological targets, such as neurotransmitter receptors or enzymes.[1]

Mechanism of Action: Antipsychotic Activity
A significant class of benzisoxazole-based drugs, including risperidone, function as potent

antagonists at dopamine D₂ and serotonin 5-HT₂A receptors.[1] This dual blockade is believed

to be key to their efficacy in treating psychosis with a reduced incidence of certain side effects

compared to older antipsychotics.[1]
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Caption: Benzisoxazole antipsychotics block D₂ and 5-HT₂A receptors.
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Protocol: In Vitro Dopamine D₂ Receptor Binding Assay
This assay determines the affinity of a test compound for the D₂ receptor.[1]

Preparation: Use cell membranes from a cell line stably expressing the human dopamine D₂

receptor.

Incubation: Incubate the membranes with a radioligand (e.g., [³H]-Spiperone) and varying

concentrations of the novel benzisoxazole compound.

Controls: Use a known D₂ antagonist (e.g., haloperidol) at a high concentration to determine

non-specific binding.

Separation: Separate bound from free radioligand by rapid filtration.

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation

counting.

Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves. Lower

Ki values indicate higher binding affinity.[1]

Data Presentation: Biological Activity
Table 3: Representative Biological Data for Benzisoxazole Derivatives
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Compound
Type

Target / Assay Metric Value Reference

Risperidone
Dopamine D₂
Receptor

Ki 3.1 - 5.0 nM [1]

Risperidone
Serotonin 5-

HT₂A Receptor
Ki 0.16 - 0.5 nM [1]

Paliperidone
Dopamine D₂

Receptor
Ki 4.8 - 6.2 nM [1]

Paliperidone
Serotonin 5-

HT₂A Receptor
Ki 0.29 - 0.6 nM [1]

Amide-

substituted

derivative

HepG-2 Cancer

Cells
IC₅₀ 37.75% inhibition [2]

Benzisoxazole

analog

M. tuberculosis

H37Rv
MIC 3.12 µg/mL [2]

| N-acetyl derivative (1g) | Acetylcholinesterase (AChE) | IC₅₀ | 3 nM |[13] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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